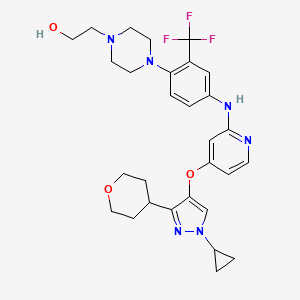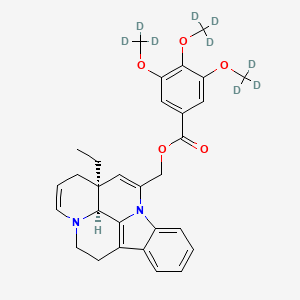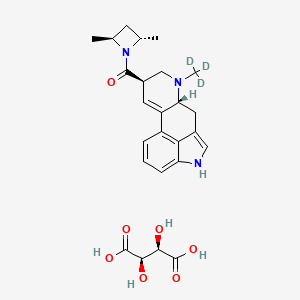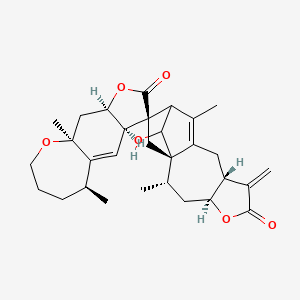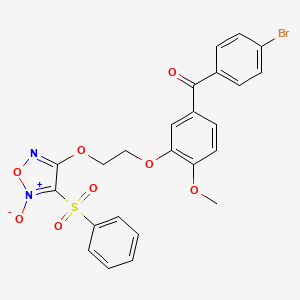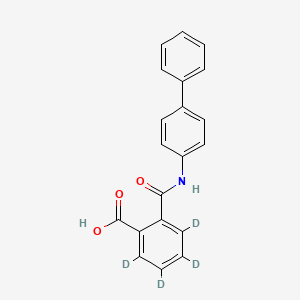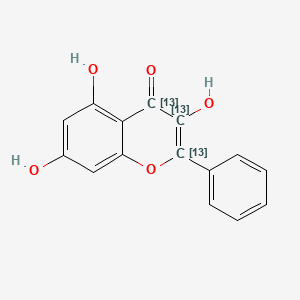
Galangin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galangin-13C3 is a polyphenolic compound belonging to the flavanol category. It is a derivative of galangin, which is found in the rhizomes of Alpinia officinarum Hance. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galangin-13C3 involves the incorporation of carbon-13 isotopes into the galangin molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 into the galangin molecule using labeled precursors.
Biosynthetic Pathways: Utilizing microorganisms or plants that can incorporate carbon-13 into their metabolic pathways to produce labeled galangin.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes:
Fermentation: Using genetically modified microorganisms that can incorporate carbon-13 into galangin.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate carbon-13 into the galangin structure.
化学反应分析
Types of Reactions
Galangin-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kaempferol.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions include:
Kaempferol: Formed through oxidation.
Reduced Galangin: Formed through reduction.
Substituted Galangin Derivatives: Formed through substitution reactions.
科学研究应用
Galangin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of isotope labeling on chemical reactions.
Biology: Investigated for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Galangin-13C3 involves several molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets various signaling pathways, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
Kaempferol: A flavonol similar to galangin, known for its anticancer and antioxidant properties.
Quercetin: Another flavonol with similar biological activities, including anti-inflammatory and anticancer effects.
Myricetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Uniqueness of Galangin-13C3
This compound is unique due to its isotope labeling, which allows for detailed studies of its metabolic pathways and mechanisms of action. This labeling provides insights into the compound’s bioavailability, distribution, and excretion, making it a valuable tool in scientific research .
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
273.21 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H/i13+1,14+1,15+1 |
InChI 键 |
VCCRNZQBSJXYJD-UIDJNKKJSA-N |
手性 SMILES |
C1=CC=C(C=C1)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
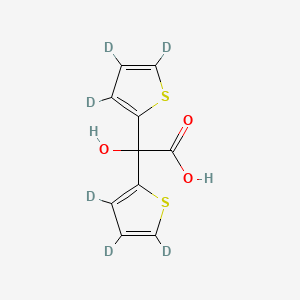
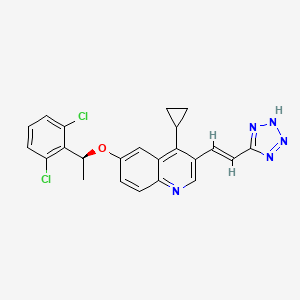
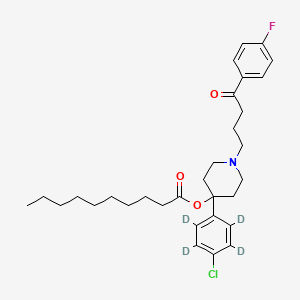

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
